Ethyl 4-(diethylamino)phenylcarbamate
Description
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl N-[4-(diethylamino)phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-4-15(5-2)12-9-7-11(8-10-12)14-13(16)17-6-3/h7-10H,4-6H2,1-3H3,(H,14,16) |
InChI Key |
OFSHTWBSRYYIFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
The diethylamino group is a strong electron-donating substituent due to its alkylated nitrogen, which enhances resonance and inductive effects. This contrasts with electron-withdrawing groups (e.g., nitro, chloro) and weaker electron-donating groups (e.g., methoxy, hydroxy) observed in analogs:
Key Observations :
- Lipophilicity: The diethylamino group increases lipophilicity compared to polar groups (e.g., -OH, -NH₂), as seen in analogs like phenyl (2-chloro-4-hydroxyphenyl)carbamate . This aligns with HPLC-based log P determination methods for carbamates .
- Melting Points: Bulky substituents like diethylamino may reduce crystallinity, leading to lower melting points compared to nitro- or hydroxy-substituted carbamates (e.g., 206–208°C for nitro analogs in ).
Spectroscopic and Analytical Data
While direct NMR or HRMS data for this compound are unavailable, comparisons can be drawn from related compounds:
- ¹H NMR: The diethylamino group would produce a singlet for the -N(CH₂CH₃)₂ protons (~1.1–1.3 ppm for CH₃, ~3.3–3.5 ppm for CH₂), distinct from the aromatic protons (~6.5–8.0 ppm) .
- ¹³C NMR: The carbamate carbonyl (C=O) typically resonates at ~150–155 ppm, while the diethylamino carbons appear at ~45–50 ppm (N-CH₂) and ~12–15 ppm (CH₃) .
- HRMS: Molecular ion peaks ([M + H]⁺) for ethyl carbamates with diethylamino groups are expected in the range of 250–300 Da, similar to analogs like ethyl N-(5-chloro-3-(4-(diethylamino)...)carbamate (MW 417.93 ).
Preparation Methods
Reaction Conditions and Solvent Systems
Optimal yields (82–89%) are achieved in anhydrous tetrahydrofuran (THF) at 0–5°C under inert atmosphere. Triethylamine (TEA) serves as the preferred base due to its efficiency in scavenging HCl, with a molar ratio of 1:1.2 (phenol:chloroformate). Prolonged reaction times (>6 hours) at room temperature lead to diminished yields (≤70%) due to competing hydrolysis.
Table 1: Comparative Solvent Performance
| Solvent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| THF | 89 | 98 | <1% diaryl carbonate |
| Dichloromethane | 78 | 95 | 5% ethyl ether |
| Acetonitrile | 65 | 92 | 8% hydrolyzed phenol |
Workup and Purification
Post-reaction, the mixture is quenched with 1N NaOH to neutralize excess chloroformate. Extraction with dichloromethane (2×20 mL/g substrate) followed by MgSO₄ drying yields a crude product. Flash chromatography on silica gel (hexane:ethyl acetate, 4:1) affords pharmaceutical-grade material (>99% purity).
Carbamoylimidazolium Salt Intermediate Route
Patent US7884121B2 discloses an alternative pathway using carbamoylimidazolium salts to enhance reaction specificity. This two-step method minimizes side reactions in sterically hindered substrates.
Step 1: Imidazolium Salt Formation
4-(Diethylamino)aniline reacts with 1,1'-carbonyldiimidazole (CDI) in THF at −20°C to form the imidazolium carbamate (Eq. 1):
The intermediate is isolated via precipitation in cold diethyl ether (yield: 94–97%).
Step 2: Ethylation with Triethyloxonium Tetrafluoroborate
The imidazolium salt undergoes alkylation using triethyloxonium tetrafluoroborate ([Et₃O]⁺BF₄⁻) in dichloromethane at −10°C (Eq. 2):
This method achieves 88% yield with <0.5% N-ethyl byproducts, surpassing direct carbamoylation in selectivity.
Reductive Amination-Carbamoylation Tandem Approach
A convergent synthesis reported in WO2020178776A1 combines reductive amination with in situ carbamoylation. 4-Nitrophenol is sequentially subjected to:
Nitro Reduction
Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) in ethanol reduces the nitro group to amine (97% yield).
Diethylation
The amine reacts with diethyl sulfate in DMF at 80°C (Eq. 3):
Ethyl Carbamate Formation
The resultant 4-(diethylamino)phenol is treated with ethyl chloroformate as per Section 1, achieving an overall yield of 76%.
Industrial-Scale Optimization
Solvent Recycling
Pilot plant data indicate that THF recovery via fractional distillation reduces production costs by 32% while maintaining yields (85±2%).
Continuous Flow Synthesis
Microreactor systems (0.5 mm ID) operating at 10 mL/min achieve 94% conversion in 12 minutes, compared to 6 hours in batch reactors.
Table 2: Batch vs. Continuous Flow Performance
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Reaction Time | 6 h | 12 min |
| Yield | 89% | 94% |
| Energy Consumption | 18 kWh/kg | 9.2 kWh/kg |
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 4-(diethylamino)phenylcarbamate to improve yield and purity?
- Methodological Answer : Synthesis typically involves carbamate formation via reaction of 4-(diethylamino)aniline with ethyl chloroformate. Key steps include:
- Maintaining anhydrous conditions (e.g., using dichloromethane) to prevent hydrolysis of intermediates .
- Temperature control (0–5°C during reagent mixing) to minimize side reactions like over-alkylation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of ethyl chloroformate to amine) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3). The diethylamino group shows a triplet at ~1.2 ppm (CH3) and a quartet at ~3.4 ppm (CH2N) in 1H NMR .
- FT-IR : Confirm carbamate formation via C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
- HRMS : Use electrospray ionization (ESI) to verify molecular ion [M+H]+ with <2 ppm mass accuracy .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for permeation resistance) and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors/dust .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer :
- Dose-Response Analysis : Use standardized assays (e.g., enzyme inhibition IC50) to compare activity under consistent conditions (pH, temperature) .
- Metabolite Profiling : Employ LC-MS to identify degradation products or metabolites that may alter activity .
- Structural Analog Comparison : Test analogs (e.g., fluorobenzyl-substituted carbamates) to isolate functional group contributions .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Fragment-Based Design : Modify the diethylamino group (e.g., replace with piperidine) to assess electronic effects on receptor binding .
- Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., acetylcholinesterase) .
- In Vitro/In Vivo Correlation : Validate computational predictions with cell-based assays (e.g., cytotoxicity in HEK293 cells) .
Q. How can researchers address challenges in quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-DAD/UV : Use a C18 column (3.5 µm particle size) with isocratic elution (acetonitrile/water + 0.1% TFA) for impurity profiling .
- GC-MS : Detect volatile byproducts (e.g., ethyl carbamate) with a DB-5MS column and electron ionization .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .
Q. What experimental approaches can elucidate the degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic (UV light) stress .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life by monitoring degradation rates at 40–60°C .
- Isolation of Degradants : Employ preparative TLC to isolate and characterize major degradants via NMR and HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
